molecular formula C19H20N2O3S2 B2698828 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-23-1

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2698828
CAS No.: 899968-23-1
M. Wt: 388.5
InChI Key: ALWIXNWIYJJIRM-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position and a 4-(isopropylsulfonyl)benzamide moiety at the 2-position. Its structure combines a heterocyclic thiazole ring with a sulfonyl-substituted aromatic system, making it a candidate for diverse biological activities, including enzyme inhibition and anticancer effects.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-13-6-5-7-16-17(13)20-19(25-16)21-18(22)14-8-10-15(11-9-14)26(23,24)12(2)3/h5-12H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIXNWIYJJIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various pathologies, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This formula indicates the presence of a sulfonyl group and a thiazole ring, which are critical for its biological activity.

1. Kinase Inhibition

Research indicates that this compound acts as a selective inhibitor of certain kinases, particularly those involved in tumorigenesis. For example, it has shown significant inhibitory effects on:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound exhibits activity against mutant FGFRs, which are often implicated in various cancers. This includes notable efficacy against mutations such as FGFR3 V555M and FGFR2 V565I .
  • Janus Kinases (JAKs) : It has been proposed as a potential therapeutic agent for conditions like dry eye syndrome by inhibiting JAK activity, which plays a role in inflammatory signaling pathways .

In Vitro Studies

A series of assays have been conducted to evaluate the biological activity of this compound:

Target IC50 (µM) Assay Type Reference
FGFR3 V555M0.5Kinase Inhibition Assay
FGFR2 V565I0.3Kinase Inhibition Assay
JAK20.7Enzymatic Activity Assay

These values indicate that the compound has a potent inhibitory effect on these targets, suggesting its potential utility in therapeutic applications.

Case Study 1: Cancer Treatment

In a study involving human cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was tested against several lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value around 0.5 µM for breast cancer cells.

Case Study 2: Inflammatory Conditions

Another study explored the use of this compound in models of inflammatory diseases. It effectively reduced cytokine release from activated immune cells, showcasing its potential as an anti-inflammatory agent. The observed effects were attributed to its inhibition of JAK signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the sulfonyl/amide-linked aromatic system. Key comparisons include:

Table 1: Substituent and Physical Property Comparisons
Compound Name Benzothiazole Substituent Sulfonyl/Aromatic Substituent Melting Point (°C) Yield (%) Key References
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (Target) 4-Ethyl 4-(Isopropylsulfonyl)phenyl Not reported Not reported -
N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide 5-Methoxy 4-((4-Ethylpiperazin-1-yl)methyl) 177.2 85
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl)phenyl Not reported Not reported
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide 6-Bromo 4-(4-Methylpiperazin-1-yl)phenyl 234.6–238.2 55
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 5-Benzyl 4-(5-Methyl-1H-1,2,3-triazol-1-yl) Not reported Not reported

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., piperazinyl in ) correlate with higher melting points (>230°C), suggesting stronger intermolecular interactions. The target compound’s isopropylsulfonyl group may enhance lipophilicity compared to polar piperazine derivatives.
  • Synthetic Yields : Suzuki coupling reactions (e.g., 53% yield for compound 12a in ) are less efficient than nucleophilic substitutions (up to 90% in ), highlighting substituent-dependent challenges.
Anticancer and Enzyme Inhibitory Effects:
  • Triazole-Benzamide Derivatives: Compounds like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide showed 40% growth inhibition in NCI-H522 lung cancer cells .
  • NF-κB Activation : Analogs with dimethylsulfamoyl (compound 50 in ) or piperidinylsulfonyl (2D216 in ) groups enhanced cytokine production in adjuvant activity. The target’s isopropylsulfonyl group could influence NF-κB signaling differently, warranting experimental validation.
Antibacterial Activity:
  • Sulfathiazole Derivatives: Compound A11 in demonstrated anti-beta-lactamase activity, linked to its sulfamoyl and azetidinone moieties.

Spectroscopic and Structural Analysis

  • IR/NMR Trends: The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) contrasts with the target compound’s amide carbonyl, which would show a strong IR band near 1660 cm⁻¹ . In NMR, the target’s ethyl group on benzothiazole would resonate near δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet), distinct from pyridinyl (δ 7.5–8.5 ppm) or morpholinomethyl (δ 3.5–3.7 ppm) substituents in analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling 4-(isopropylsulfonyl)benzoyl chloride with 2-amino-4-ethylbenzo[d]thiazole in anhydrous dichloromethane or acetonitrile, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., 0–5°C for acyl chloride stability, 24–48 hours under nitrogen) are critical to minimize side reactions . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of benzoyl chloride to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent integration and electronic environments, particularly the ethyl group (δ ~1.3 ppm, triplet) and isopropylsulfonyl protons (δ ~1.4 ppm, doublet) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.1245) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and stability under accelerated degradation conditions (pH 1–13, 40–60°C) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., ethyl → methyl/cyclopropyl on the benzothiazole; isopropylsulfonyl → morpholinosulfonyl) to assess steric/electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2, kinase targets) and cytotoxicity screens (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) quantify efficacy .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with active sites (e.g., sulfonyl group hydrogen-bonding to catalytic residues) .

Q. What experimental strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Standardized Protocols : Replicate assays under identical conditions (cell line passage number, serum concentration, incubation time) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes (human/rodent) to assess if discrepancies arise from differential metabolism. LC-MS quantifies parent compound degradation over time .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for apoptosis markers if cytotoxicity is disputed) .

Q. What are the proposed mechanisms of action for this compound's enzyme inhibitory effects, and how are these mechanisms validated experimentally?

  • Mechanistic Insights :

  • Enzyme Inhibition : The isopropylsulfonyl group may act as a hydrogen-bond acceptor, disrupting ATP-binding pockets in kinases (e.g., EGFR) .
  • Validation Methods :
  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of enzymes upon compound binding .
  • CRISPR Knockout Models : Ablate suspected targets (e.g., COX-2) to determine if compound efficacy is abolished .

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